Cas no 938021-91-1 (ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)

Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core with a furan substituent and an ethyl carboxylate functional group. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its scaffold diversity and reactivity. The presence of the furan ring may enhance binding interactions in biological systems, while the ester group offers synthetic flexibility for further derivatization. Its well-defined molecular framework makes it a valuable intermediate for developing novel pharmacophores or functional materials. The compound's stability and purity are critical for reproducible results in experimental applications.
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate structure
938021-91-1 structure
Product name:ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate
CAS No:938021-91-1
MF:C13H14N4O3
Molecular Weight:274.275262355804
CID:5428389

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-(3-furanyl)-1,7-dihydro-5-methyl-, ethyl ester
    • ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate
    • インチ: 1S/C13H14N4O3/c1-3-20-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-4-5-19-6-9/h4-7,11H,3H2,1-2H3,(H,14,15,16)
    • InChIKey: SLWSHEZJGFQJLF-UHFFFAOYSA-N
    • SMILES: C12N=CNN1C(C1C=COC=1)C(C(OCC)=O)=C(C)N=2

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3412-0068-3mg
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
3mg
$63.0 2023-09-10
Life Chemicals
F3412-0068-10mg
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
10mg
$79.0 2023-09-10
Life Chemicals
F3412-0068-20μmol
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
20μmol
$79.0 2023-09-10
Life Chemicals
F3412-0068-15mg
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
15mg
$89.0 2023-09-10
Life Chemicals
F3412-0068-2mg
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
2mg
$59.0 2023-09-10
Life Chemicals
F3412-0068-4mg
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
4mg
$66.0 2023-09-10
Life Chemicals
F3412-0068-40mg
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
40mg
$140.0 2023-09-10
Life Chemicals
F3412-0068-1mg
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
1mg
$54.0 2023-09-10
Life Chemicals
F3412-0068-2μmol
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3412-0068-10μmol
ethyl 7-(furan-3-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
938021-91-1
10μmol
$69.0 2023-09-10

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate 関連文献

ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylateに関する追加情報

Introduction to Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate (CAS No. 938021-91-1)

Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate, identified by its CAS number 938021-91-1, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a fused triazoloapyrimidine core, which is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets in a variety of ways.

The structural motif of Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate incorporates a furan ring at the 7-position and a methyl group at the 5-position. These substituents not only contribute to the compound's overall stability but also influence its electronic and steric properties. The presence of the carboxylate ester group at the 6-position provides an additional site for functionalization, enabling further derivatization to tailor its biological activity.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. The triazoloapyrimidine scaffold has been particularly studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Research has shown that modifications in this scaffold can significantly alter its biological profile, making it a versatile platform for drug discovery.

The synthesis of Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the furan ring through nucleophilic substitution or condensation reactions is a critical step in establishing the core structure. Subsequent functionalization at the 5-position with a methyl group enhances the compound's binding affinity to biological targets. The final step involves the introduction of the carboxylate ester group, which can be achieved through esterification or transesterification reactions.

The pharmacological properties of Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate have been explored in several preclinical studies. These studies have highlighted its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may interfere with kinases and other signaling molecules that are aberrantly activated in cancer cells. Additionally, its interaction with inflammatory pathways has been investigated for its potential anti-inflammatory effects.

The use of computational chemistry and molecular modeling techniques has been instrumental in understanding the binding mode of Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate to biological targets. These methods have provided insights into how structural modifications can enhance binding affinity and selectivity. By leveraging these computational tools, researchers can predict the efficacy and toxicity profiles of new derivatives before they are synthesized and tested experimentally.

In conclusion, Ethyl 7-(furan-3-yl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate represents a promising compound in pharmaceutical research due to its unique structure and potential biological activities. Its synthesis and further derivatization offer opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and related scaffolds, it is likely to play an increasingly important role in drug discovery and development.

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